4-((4-ethoxybenzylidene)amino)benzonitrile CAS number 24742-30-1
4-((4-ethoxybenzylidene)amino)benzonitrile CAS number 24742-30-1
An In-Depth Technical Guide to 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS: 24742-30-1): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive examination of 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS No. 24742-30-1), a significant organic compound within the Schiff base family. Primarily valued for its role as a precursor in materials science, this molecule is a fundamental building block for calamitic (rod-shaped) liquid crystals.[1] Its unique molecular architecture, featuring a rigid core, a polar nitrile terminus, and an alkoxy chain, imparts the essential properties required for the formation of mesogenic phases. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, outlines a complete framework for its spectroscopic and thermal characterization, and discusses its core applications. The content is tailored for researchers, chemists, and materials scientists engaged in the design and synthesis of advanced functional materials.
Molecular Overview and Physicochemical Properties
4-((4-ethoxybenzylidene)amino)benzonitrile is an aromatic imine formed from the condensation of 4-ethoxybenzaldehyde and 4-aminobenzonitrile.[2] The resulting structure possesses a high degree of linearity and rigidity, which are critical prerequisites for liquid crystalline behavior. The terminal cyano group (C≡N) introduces a strong dipole moment, significantly influencing the molecule's dielectric anisotropy—a key parameter for applications in display technologies.[1]
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.
Table 1: Physicochemical Properties of 4-((4-ethoxybenzylidene)amino)benzonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 24742-30-1 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂O | [2] |
| Molecular Weight | 250.3 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [4] |
| Boiling Point | 429.9 ± 30.0 °C (Predicted) | [2][4] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4] |
| LogP | 3.7 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Synonyms | 4'-Ethoxybenzylidene-4-cyanoaniline, p-Ethoxybenzylidene p-cyanoaniline |[2] |
Synthesis and Mechanistic Rationale
The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is a classic example of Schiff base condensation, a robust and high-yielding reaction between a primary amine and an aldehyde. This specific transformation involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.
Causality in Experimental Design:
-
Solvent Choice: Absolute ethanol is an ideal solvent. It effectively dissolves both reactants while being sufficiently polar to stabilize the reaction intermediates. Its boiling point allows for moderate heating to accelerate the reaction without requiring specialized high-temperature equipment.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen of the aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the subsequent dehydration step, which drives the equilibrium towards the imine product.
-
Reaction Control: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC), allowing for precise determination of completion and preventing the formation of degradation byproducts from excessive heating.[1]
-
Purification: The product exhibits lower solubility in ethanol at room temperature compared to the reactants. This property is exploited for purification; upon cooling the reaction mixture, the desired Schiff base selectively precipitates, enabling its isolation in high purity via simple filtration.[1]
Detailed Experimental Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aminobenzonitrile).
-
Addition: To the stirred solution, add 4-ethoxybenzaldehyde (1.0 eq) followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots indicates completion.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will precipitate as a crystalline solid.[1] For maximum yield, the flask can be further cooled in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Comprehensive Characterization and Validation
Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. The following techniques are standard for the characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the formation of the imine bond and the persistence of other key functional groups. The absence of a strong N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) is a primary indicator of a successful reaction.
Table 2: Key IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| C≡N (Nitrile) | ~2225 | Confirms the presence of the nitrile group from 4-aminobenzonitrile. |
| C=N (Imine) | ~1680 | A strong, sharp peak confirming the formation of the Schiff base linkage.[5] |
| C=C (Aromatic) | 1600 - 1450 | Multiple sharp peaks indicating the presence of the benzene rings. |
| C-O (Ether) | ~1250 (asymmetric), ~1040 (symmetric) | Strong peaks confirming the ethoxy group.[5] |
| C-H (Aromatic) | 3100 - 3000 (stretch), 900 - 675 (bend) | Confirms the aromatic system. |
| C-H (Aliphatic) | 2980 - 2850 | Confirms the -CH₂- and -CH₃ groups of the ethoxy substituent.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.40 | Singlet (s) | 1H | -CH=N- (Imine proton) | The imine proton is deshielded and appears as a characteristic singlet. |
| 7.85 - 7.95 | Doublet (d) | 2H | Aromatic protons ortho to -CH=N | Deshielded by the imine group. |
| 7.65 - 7.75 | Doublet (d) | 2H | Aromatic protons ortho to -C≡N | Deshielded by the electron-withdrawing nitrile group. |
| 7.20 - 7.30 | Doublet (d) | 2H | Aromatic protons meta to -C≡N | Shielded relative to their ortho counterparts. |
| 6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons meta to -CH=N | Shielded by the electron-donating ethoxy group. |
| ~4.10 | Quartet (q) | 2H | -O-CH₂-CH₃ | Methylene protons split by the adjacent methyl group. |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons split by the adjacent methylene group. |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162 | -CH=N- | Imine carbon. |
| ~160 | Ar-C-O | Aromatic carbon attached to the ethoxy group. |
| ~152, ~129 | Ar-C (Imine-side) | Quaternary carbons of the imine-substituted ring. |
| ~133, ~122 | Ar-CH (Nitrile-side) | Aromatic CH carbons of the nitrile-substituted ring. |
| ~131, ~115 | Ar-CH (Ethoxy-side) | Aromatic CH carbons of the ethoxy-substituted ring. |
| ~119 | -C≡N | Nitrile carbon. |
| ~110 | Ar-C (Nitrile-side) | Quaternary carbon attached to the nitrile group. |
| ~64 | -O-CH₂- | Methylene carbon of the ethoxy group. |
| ~15 | -CH₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Molecular Ion (M⁺): m/z = 250.11 (for C₁₆H₁₄N₂O).
-
Key Fragments: GC-MS data shows prominent peaks at m/z 250 (molecular ion) and 221.[3] The m/z 221 fragment likely corresponds to the loss of the ethyl group (-C₂H₅).
Thermal Analysis
For materials intended for liquid crystal applications, thermal stability and phase transitions are critical.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td). Materials derived from robust aromatic building blocks are expected to have high thermal stability, often above 250-300 °C.[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify the temperatures of phase transitions, such as crystal-to-nematic (or smectic) and nematic-to-isotropic liquid transitions. These transition temperatures and their associated enthalpies define the mesophase range and are crucial for device applications.[1][6]
Core Applications in Materials Science
The primary and most significant application of 4-((4-ethoxybenzylidene)amino)benzonitrile is as a synthon for liquid crystal materials.[1] Its molecular design is intrinsically suited for this purpose.
-
Structure-Property Rationale: The combination of a rigid core and linear shape promotes the parallel alignment of molecules necessary for forming liquid crystal phases (mesophases).[1] The terminal nitrile group creates a strong permanent dipole along the long molecular axis, leading to a large positive dielectric anisotropy. This allows the molecules' orientation to be easily manipulated by an external electric field, which is the fundamental operating principle of twisted nematic (TN) and subsequent generations of LCDs.[1] The ethoxy chain helps to lower the melting point and influence the specific type and temperature range of the mesophase.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with this compound. The available safety data indicates the following hazards:
Table 5: GHS Hazard Information
| Hazard Code | Statement | Precautionary Codes |
|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| H315 | Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
Data sourced from ECHA C&L Inventory notifications.[3][4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-((4-Ethoxybenzylidene)amino)benzonitrile is a compound of significant utility, bridging fundamental organic synthesis with advanced materials science. Its straightforward and efficient synthesis via Schiff base condensation makes it readily accessible. The molecule's well-defined structure, characterized by rigidity, linearity, and strong polarity, makes it an exemplary precursor for the development of liquid crystal materials. The comprehensive analytical protocols detailed herein provide a robust framework for its synthesis and validation, ensuring the high purity required for materials research and development.
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4-[(4-Methoxybenzylidene)amino]benzonitrile, min 98%, 1 gram. CP Lab Safety. [Link]
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4-((4-Ethoxybenzylidene)amino)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
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Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Journal of Applied Sciences and Environmental Management. [Link]
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